molecular formula C37H40N4O6S2 B14689125 (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium CAS No. 25329-62-8

(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium

Cat. No.: B14689125
CAS No.: 25329-62-8
M. Wt: 700.9 g/mol
InChI Key: ZSGFDSIAGRPBLU-UHFFFAOYSA-N
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Description

(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the larger family of azo dyes, which are characterized by their vivid hues and ability to bind to different substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye for various analytical techniques, including chromatography and spectroscopy. Its vibrant color and stability make it an ideal marker for tracking chemical reactions and processes.

Biology

In biological research, (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is employed as a staining agent for microscopy. It helps in visualizing cellular structures and identifying specific biomolecules.

Medicine

The compound has potential applications in medicine, particularly in diagnostic imaging and as a therapeutic agent. Its ability to bind to specific biological targets makes it useful for developing targeted therapies and diagnostic tools.

Industry

Industrially, this compound is widely used in the textile industry for dyeing fabrics. Its strong binding affinity to fibers ensures long-lasting and vibrant colors. Additionally, it is used in the production of inks, plastics, and other materials requiring stable and intense coloration.

Mechanism of Action

The mechanism of action of (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound’s structure allows it to bind to specific sites on proteins and other biomolecules, altering their function and activity. This binding can lead to changes in cellular processes and pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar applications in analytical chemistry and industry.

    Congo Red: Used in histology for staining tissues and in industry for dyeing textiles.

    Tartrazine: A synthetic lemon yellow azo dye used in food products and pharmaceuticals.

Uniqueness

What sets (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium apart is its unique combination of functional groups, which confer specific binding properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in multiple fields.

Properties

CAS No.

25329-62-8

Molecular Formula

C37H40N4O6S2

Molecular Weight

700.9 g/mol

IUPAC Name

3-[[4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N-[(3-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H40N4O6S2/c1-5-41(6-2)23-21-39(22-24-41)37(31-13-17-33(18-14-31)38(3)4)32-15-19-34(20-16-32)40(27-29-9-7-11-35(25-29)48(42,43)44)28-30-10-8-12-36(26-30)49(45,46)47/h7-26H,5-6,27-28H2,1-4H3

InChI Key

ZSGFDSIAGRPBLU-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(C=C[N+](=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C1)CC

Origin of Product

United States

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